molecular formula C5H9NO3 B2416422 Methyl 3-amino-2-methyl-3-oxopropanoate CAS No. 93823-25-7

Methyl 3-amino-2-methyl-3-oxopropanoate

Cat. No.: B2416422
CAS No.: 93823-25-7
M. Wt: 131.131
InChI Key: AQCOZBGXACOSGK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C5H9NO3 It is a derivative of propanoic acid and contains an amino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds via nucleophilic addition, followed by cyclization and esterification steps. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize catalysts to enhance reaction rates and improve efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl or amine derivatives.

    Substitution: Formation of substituted amino esters.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-amino-2-methyl-3-oxopropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylamino)-3-oxopropanoate
  • 3-Methoxy-2-methyl-3-oxopropanoic acid
  • 2-Methyl-3-oxopropanoic acid

Uniqueness

Methyl 3-amino-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical re

Properties

IUPAC Name

methyl 3-amino-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCOZBGXACOSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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